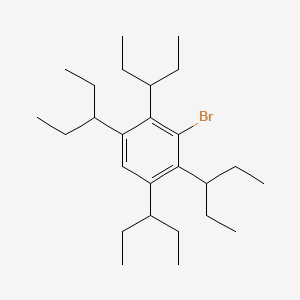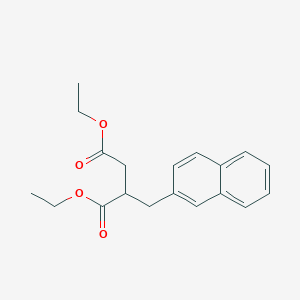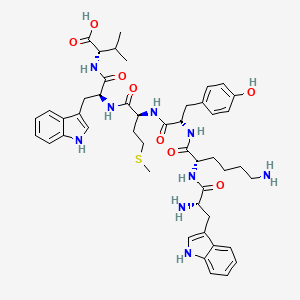![molecular formula C14H20O3 B14204754 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene CAS No. 831171-11-0](/img/structure/B14204754.png)
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a benzene ring substituted with two methoxy groups and an ether linkage to a dimethylbutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 2,3-dimethylbut-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the alcohol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the presence of suitable catalysts, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,2-Dimethylbut-3-yn-1-yl)oxy]-3,5-dimethoxybenzene
- 1-[(2,3-Dimethylbut-3-en-1-yl)oxy]-2,3-dimethylbut-2-en-1-ol
Uniqueness
1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
831171-11-0 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-(2,3-dimethylbut-2-enoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C14H20O3/c1-10(2)11(3)9-17-14-7-12(15-4)6-13(8-14)16-5/h6-8H,9H2,1-5H3 |
Clave InChI |
LDYYYKBHILILRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)COC1=CC(=CC(=C1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


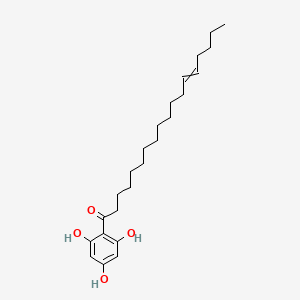

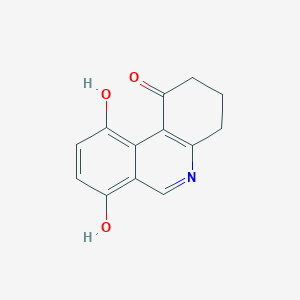

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

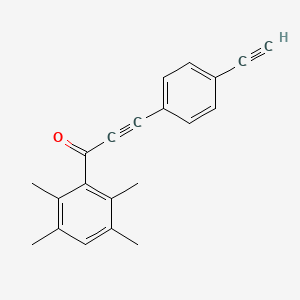
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
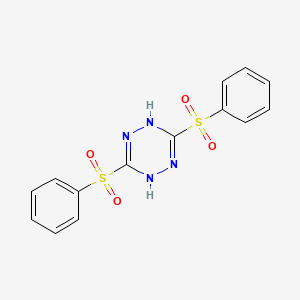
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

